molecular formula C18H18N4O2 B2510475 2-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034309-92-5

2-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

Cat. No. B2510475
CAS RN: 2034309-92-5
M. Wt: 322.368
InChI Key: WTADPKNZQCFAAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains a methoxy group (OCH3), a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), and a benzamide group (a benzene ring attached to a carboxamide group). These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The pyrazole ring, for example, is a planar, aromatic ring, which could influence the overall shape of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar methoxy and amide groups could increase its solubility in polar solvents .

Scientific Research Applications

Anticancer Properties

Imidazole derivatives have garnered attention for their potential as anticancer agents. This compound’s unique structure may contribute to its cytotoxic effects. Researchers are investigating its ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor angiogenesis. Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy against specific cancer types .

Antifibrotic Activity

Fibrosis, characterized by excessive collagen deposition, contributes to various diseases. Compounds that inhibit collagen synthesis or modulate fibrotic pathways are valuable. Our compound could potentially target hepatic stellate cells responsible for collagen production in liver fibrosis. Investigating its effects on collagen synthesis and fibrosis progression is crucial .

Antiparasitic Applications

Imidazole-based compounds often exhibit antiparasitic activity. Researchers have explored their effectiveness against protozoan parasites. Our compound might be relevant in treating parasitic infections, such as trypanosomiasis or leishmaniasis. Further in vitro and in vivo studies are warranted .

Antibacterial and Antifungal Properties

Imidazole derivatives have shown promise as antimicrobial agents. Our compound could potentially inhibit bacterial and fungal growth. Researchers are investigating its effects against specific pathogens, including resistant strains. Its mode of action and safety profile need thorough evaluation .

Anti-Inflammatory Effects

Imidazoles may modulate inflammatory pathways. Our compound could potentially suppress pro-inflammatory cytokines or enzymes. Investigating its impact on inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease, is essential .

Other Biological Activities

Beyond the mentioned applications, imidazole derivatives have been studied for their antiviral, antioxidant, and antipyretic properties. Our compound’s unique structure may contribute to these effects. Researchers continue to explore its potential in diverse therapeutic areas .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many drugs work by binding to proteins in the body and altering their activity. The pyrazole ring, for example, is found in many drugs and is known to interact with a variety of biological targets .

properties

IUPAC Name

2-methoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-22-12-14(11-21-22)17-13(6-5-9-19-17)10-20-18(23)15-7-3-4-8-16(15)24-2/h3-9,11-12H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTADPKNZQCFAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

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